2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
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Overview
Description
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a synthetic compound with a unique structure that contains thiazolidine, oxo, and sulfanylidene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid typically involves the following steps:
Formation of Thiazolidine Ring: : The precursor amine and an α-halo acid react in the presence of a base to form the thiazolidine ring structure.
Attachment of Ethoxyphenyl Group: : The thiazolidine intermediate then undergoes a condensation reaction with 4-ethoxybenzaldehyde to introduce the ethoxyphenyl moiety.
Final Oxidation and Functionalization: : The compound is finally oxidized to introduce the oxo and sulfanylidene functionalities.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This might include controlling temperature, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The sulfanylidene group can be further oxidized to a sulfoxide or sulfone under strong oxidizing conditions.
Reduction: : The oxo group is reducible to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: : The ethoxyphenyl group may undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst (e.g., ferric chloride).
Major Products Formed from These Reactions
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new ligands for catalysis.
Biology
In biological research, 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is studied for its potential interactions with biomolecules and enzymes due to its unique structure.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may be used in the formulation of specialized coatings or materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their function.
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
2-thiazolidinone
4-thiazolidinone
Thiazolidinedione
Compared to these, 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid exhibits unique properties due to the presence of the ethoxyphenyl group and the specific configuration of its oxo and sulfanylidene groups. These distinctions can lead to different reactivity and biological activity profiles, making it a compound of particular interest in both academic and industrial research.
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S2/c1-2-23-10-5-3-9(4-6-10)7-12-14(20)17(16(24)25-12)11(15(21)22)8-13(18)19/h3-7,11H,2,8H2,1H3,(H,18,19)(H,21,22)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBLCIGODYRRQY-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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